molecular formula C12H14FNO3 B14239929 Benzyl (1-fluoro-2-methyl-1-oxopropan-2-yl)carbamate CAS No. 367274-56-4

Benzyl (1-fluoro-2-methyl-1-oxopropan-2-yl)carbamate

Cat. No.: B14239929
CAS No.: 367274-56-4
M. Wt: 239.24 g/mol
InChI Key: HQKCMANITZMFGR-UHFFFAOYSA-N
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Description

Benzyl (1-fluoro-2-methyl-1-oxopropan-2-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further substituted with a fluoro and methyl group on the propan-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1-fluoro-2-methyl-1-oxopropan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 1-fluoro-2-methyl-1-oxopropan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzyl (1-fluoro-2-methyl-1-oxopropan-2-yl)carbamate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluoro group can be substituted by nucleophiles in the presence of suitable catalysts or under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base or a catalyst.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl (1-fluoro-2-methyl-1-oxopropan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl (1-fluoro-2-methyl-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or electrostatic interactions. The carbamate moiety can act as a bioisostere for esters or amides, influencing the compound’s stability and reactivity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Lacks the fluoro and methyl substitutions, making it less reactive in certain chemical reactions.

    1-Fluoro-2-methyl-1-oxopropan-2-yl carbamate: Similar structure but without the benzyl group, affecting its overall chemical properties and applications.

Uniqueness

Benzyl (1-fluoro-2-methyl-1-oxopropan-2-yl)carbamate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the fluoro group enhances its stability and binding affinity, while the benzyl group provides additional sites for chemical modification.

Properties

CAS No.

367274-56-4

Molecular Formula

C12H14FNO3

Molecular Weight

239.24 g/mol

IUPAC Name

benzyl N-(1-fluoro-2-methyl-1-oxopropan-2-yl)carbamate

InChI

InChI=1S/C12H14FNO3/c1-12(2,10(13)15)14-11(16)17-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,14,16)

InChI Key

HQKCMANITZMFGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)F)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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